1-(4-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)
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Overview
Description
This compound is a type of pyridinium salt . Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
The synthesis of similar compounds involves the use of reagent grade chemicals without further purification . For example, a mixture of 4-[(4-pyridinylmethyl)amino] benzoic acid, 4,4′-bipyridine, Co(Ac)2–4H2O, NaOH, and H2O was placed in a Teflon-lined autoclave at 393 K for 4 days .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using crystallography . For instance, the structure of a related compound, catena-poly [diaqua-bis (μ2-4- ( (pyridin-4-ylmethyl)amino)benzoato-κ2N:O)cobalt (II)] – 4,4′-bipyridine – water (1/2/2), was determined to be triclinic .Chemical Reactions Analysis
Pyridinium salts are known for their synthetic routes and reactivity . They are important as pyridinium ionic liquids, as pyridinium ylides, and in various other applications .Properties
IUPAC Name |
4-methylbenzenesulfonic acid;1-(pyridin-4-ylmethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3C7H8O3S/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11;3*1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5-6,12H,1,4,7-10H2;3*2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFKRNIACVYSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O9S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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